molecular formula C15H16N2O5 B2529788 Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-71-3

Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2529788
CAS No.: 182866-71-3
M. Wt: 304.302
InChI Key: MTYHQXYEFCPBHN-UHFFFAOYSA-N
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Description

Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS: 1881275-68-8) is a 1,3-oxazole derivative featuring a 5-methyl group at position 5, a carboxylate ester at position 4, and a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at position 2. Its molecular formula is C₁₉H₂₄N₂O₅, with a molecular weight of 360.41 g/mol . This compound is commercially available as a high-purity reagent (Squarix GmbH, PM210) and is structurally tailored for applications in medicinal chemistry, particularly as a building block for peptide mimetics or enzyme inhibitors due to its Cbz-protected amine and oxazole core .

Properties

IUPAC Name

methyl 5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-10-13(14(18)20-2)17-12(22-10)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYHQXYEFCPBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, starting with 2-bromoacetophenone and benzamide, the cyclization can be induced under basic conditions to form the oxazole ring.

  • Introduction of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

  • Reduction: : Reduction reactions can target the oxazole ring or the benzyloxycarbonyl group. For example, catalytic hydrogenation can remove the Cbz group, yielding the free amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the methyl ester group, where nucleophiles such as amines or alcohols can replace the methoxy group to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate serves as a versatile intermediate. Its functional groups allow for further modifications, making it useful in the synthesis of complex molecules.

Biology

The compound’s structure suggests potential biological activity, particularly as a building block for designing enzyme inhibitors or receptor ligands. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The oxazole ring is a common motif in many bioactive molecules, and modifications to this compound could yield new therapeutic agents.

Industry

In the chemical industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its functional groups, forming hydrogen bonds or hydrophobic interactions. The oxazole ring and the benzyloxycarbonyl group could play crucial roles in binding to the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique characteristics include:

  • Oxazole core : A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3.
  • Substituents: 5-Methyl group: Enhances steric bulk and lipophilicity. Cbz-protected aminomethyl group: Provides a reactive amine handle upon deprotection. Methyl carboxylate: Improves solubility and serves as a synthetic handle for further derivatization.

Comparisons with analogous compounds highlight critical differences in substituents, ring systems, and applications (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate C₁₉H₂₄N₂O₅ 360.41 2-(Cbz-aminomethyl), 5-methyl, 4-carboxylate 1881275-68-8
Methyl 2[(1S)1{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (PM211) C₁₆H₁₈N₂O₅ 318.33 2-(Cbz-aminoethyl), 5-methyl, 4-carboxylate 182866-72-4
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate C₁₂H₁₀ClNO₃ 251.67 4-chloro, 5-phenyl, 2-carboxylate Not provided
2-Aryl-4-benzyl-1,3-oxazol-5(4H)-one Variable Variable 4-benzyl, 5-ketone, 2-aryl substituents Not provided
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate (3a-e) Variable Variable Fused benzoxazole core, 2-aryl, 5-carboxylate Not provided

Functional and Application Differences

  • Target Compound: The Cbz-aminomethyl group enables use in peptide coupling, while the methyl carboxylate facilitates ester hydrolysis or amidation. Its lipophilicity (logP ~2.1 estimated) suggests moderate membrane permeability .
  • Halogenated Oxazoles : The electron-withdrawing Cl/Br groups increase electrophilicity at position 4, making these derivatives reactive intermediates for cross-coupling reactions .
  • Benzoxazoles : The fused aromatic system enhances planar rigidity, favoring intercalation in biological targets (e.g., DNA or enzyme active sites) .
  • 4-Benzyl Oxazoles : Evaluated for cytotoxicity, with substituent-dependent activity highlighting the importance of the 4-benzyl group in apoptosis induction .

Research Findings and Implications

  • PM210 vs. PM211: The aminomethyl group in PM210 may offer better steric protection for the Cbz group during synthetic steps compared to PM211’s aminoethyl chain .
  • Halogenated Analogs : Higher reactivity but lower stability under basic conditions than the target compound .
  • Benzoxazoles : Broader conjugation systems result in UV absorption maxima shifted ~20 nm relative to oxazoles, useful in spectroscopic tracking .
  • Cytotoxicity : 4-Benzyl oxazoles () show IC₅₀ values in the micromolar range, suggesting the target compound’s methyl and Cbz groups could be optimized for similar bioactivity .

Biological Activity

Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O6C_{18}H_{21}N_{3}O_{6} with a molecular weight of approximately 375.38 g/mol. The compound features a complex structure that includes an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety exhibit antimicrobial properties. A study highlighted the effectiveness of similar oxazole derivatives against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in leukemia cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It acts by inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It might modulate receptor activity, particularly those involved in inflammatory and apoptotic pathways.
  • DNA Interaction : Some oxazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria with minimal cytotoxic effects on human cells .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers tested this compound against various cancer cell lines. The results indicated a strong dose-dependent inhibition of cell growth in leukemia and breast cancer cells, suggesting its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 (µg/mL)Mechanism
AntimicrobialStaphylococcus aureus10.9Cell wall synthesis disruption
AnticancerLeukemia cells1.05Induction of apoptosis
Anti-inflammatoryHuman cell linesN/ANF-kB pathway inhibition

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of precursors like substituted benzoyl chlorides with amino esters, followed by ring closure using agents such as POCl₃. Key parameters include:

  • Temperature: Optimal ranges (e.g., 80–100°C) minimize side reactions .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts: Base catalysts (e.g., triethylamine) improve intermediate stability .
    For lab-scale optimization, use controlled batch reactors with inert atmospheres to replicate industrial-scale continuous flow systems .

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., oxazole ring protons at δ 6.5–8.0 ppm) and confirms substituent positions .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced: How to design experiments to resolve contradictions in reported biological activities?

Answer:

  • Standardized assays: Use uniform protocols (e.g., MIC for antimicrobial activity) across studies to reduce variability .
  • Dose-response curves: Establish EC₅₀ values under controlled conditions (pH, temperature) .
  • Control groups: Include structurally similar analogs (e.g., 4-chlorophenyl derivatives) to isolate structure-activity relationships .
  • Statistical design: Implement split-plot or randomized block designs to account for confounding variables .

Advanced: What strategies mitigate degradation during derivatization reactions?

Answer:

  • Protecting groups: Use benzyloxycarbonyl (Cbz) groups to shield reactive amines during functionalization .
  • Low-temperature conditions: Conduct reactions at ≤0°C to stabilize intermediates .
  • Inert atmospheres: Employ argon/nitrogen to prevent oxidation of sensitive moieties (e.g., oxazole rings) .
  • Chromatographic purification: Isolate products via flash chromatography or HPLC to remove degradation byproducts .

Advanced: How to assess environmental stability and ecological impact?

Answer:

  • Hydrolytic stability: Test compound persistence in aqueous buffers at varying pH (3–9) and monitor degradation via LC-MS .
  • Photolysis studies: Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .
  • Ecotoxicological assays: Use Daphnia magna or algae models to evaluate acute/chronic toxicity .

Basic: What are the key considerations for purification?

Answer:

  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .
  • Chromatography: Use silica gel (hexane/EtOAc gradients) or reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Drying protocols: Lyophilize under vacuum to remove residual solvents .

Advanced: How to compare bioactivity across structurally similar compounds?

Answer:

  • SAR tables: Compile data for analogs (e.g., substituent effects on IC₅₀):
CompoundSubstituentBioactivity (IC₅₀, μM)Reference
4-Chlorophenyl derivativeCl at para position12.3 ± 1.2
4-Methylphenyl derivativeCH₃ at para position18.9 ± 2.1
  • Molecular docking: Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced: What are the challenges in multi-step synthesis under inert conditions?

Answer:

  • Moisture-sensitive steps: Use Schlenk lines or gloveboxes for reactions involving hygroscopic reagents (e.g., Grignard) .
  • Intermediate monitoring: Track reaction progress via TLC or in-situ IR to avoid over-reaction .
  • Scalability: Transition from batch to flow chemistry for exothermic steps (e.g., POCl₃-mediated cyclization) .

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